2-(4-Bromophenyl)benzoisothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD26408626 is a chemical compound with unique properties that have garnered interest in various scientific fields
Vorbereitungsmethoden
The preparation of MFCD26408626 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that include the use of various reagents and catalysts. Industrial production methods for MFCD26408626 are designed to ensure high yield and purity, making the process efficient and scalable for large-scale production .
Analyse Chemischer Reaktionen
MFCD26408626 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
MFCD26408626 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, MFCD26408626 is being explored for its therapeutic potential in treating certain diseases. Additionally, the compound has industrial applications, particularly in the development of new materials and chemical products .
Wirkmechanismus
The mechanism of action of MFCD26408626 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
MFCD26408626 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison reveals that MFCD26408626 has distinct features that make it particularly useful in certain applications. Some of the similar compounds include those identified through ligand similarity searches and structural analysis .
Eigenschaften
Molekularformel |
C13H8BrNOS |
---|---|
Molekulargewicht |
306.18 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H8BrNOS/c14-9-5-7-10(8-6-9)15-13(16)11-3-1-2-4-12(11)17-15/h1-8H |
InChI-Schlüssel |
DJKBMBPPLNOFMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.